molecular formula C11H14N2OS B1376006 3-(beta-Aminophenethyl)-2-thiazolidinone CAS No. 32190-34-4

3-(beta-Aminophenethyl)-2-thiazolidinone

Cat. No.: B1376006
CAS No.: 32190-34-4
M. Wt: 222.31 g/mol
InChI Key: MQEXKPCXILHLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(beta-Aminophenethyl)-2-thiazolidinone is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antithrombotic Treatment

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a derivative of 3-(beta-Aminophenethyl)-2-thiazolidinone, shows potential as a potent and orally active fibrinogen receptor antagonist. This suggests its application in antithrombotic treatment, particularly in the acute phase due to its fast onset and short duration of action after oral administration (Hayashi et al., 1998).

2. Antibacterial and Antifungal Activities

Thiazolidinone derivatives have been synthesized for their potential antibacterial and antifungal activities. For instance, compounds like 2-(α-naphthyl)-3-(α-pyridinyl)-1,3-thiazolidine-4-one have shown activity against fungi and bacteria (Pinto, Henao, & Kouznetsov, 2018).

3. Anticancer Agents

Derivatives of this compound have been explored as potent anticancer agents. A series of 2,3-diaryl-4-thiazolidinone derivatives have demonstrated significant inhibitory effects on cancer cell proliferation and migration, suggesting their potential as novel anticancer agents (Wu et al., 2014).

4. Versatile Scaffold in Drug Synthesis

The thiazolidinone scaffold, a saturated form of thiazole, is known for its diversity in biological activities. It has been utilized in the synthesis of various biologically active compounds, demonstrating its significance in drug synthesis (Manjal et al., 2017).

5. Synthesis of Biologically Active Compounds

2-Amino-4-thiazolidinones are used as synthetically versatile substrates for the synthesis of a variety of biologically active compounds, such as thiazolodihydropyrazoles, thiazolotriazines, and thiazolotetrahydropyrimidones (Metwally, Farahat, & Abdel-Wahab, 2010).

Properties

IUPAC Name

3-(2-amino-2-phenylethyl)-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c12-10(9-4-2-1-3-5-9)8-13-6-7-15-11(13)14/h1-5,10H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEXKPCXILHLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)N1CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101268822
Record name 3-(2-Amino-2-phenylethyl)-2-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32190-34-4
Record name 3-(2-Amino-2-phenylethyl)-2-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32190-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(beta-Aminophenethyl)-2-thiazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Amino-2-phenylethyl)-2-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(.BETA.-AMINOPHENETHYL)-2-THIAZOLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR0A93EA6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.